molecular formula C13H7ClFN3O2S B2728752 N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-30-4

N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2728752
CAS RN: 851944-30-4
M. Wt: 323.73
InChI Key: MLIHJVATAKXUOJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the immune system, and its inhibition has been shown to be effective in treating various autoimmune diseases.

Scientific Research Applications

Pharmacological Activities

  • Anti-inflammatory and Antinociceptive Activities : Compounds derived from thiazolo[3,2-a]pyrimidine, particularly those with chlorophenyl and fluorophenyl groups, demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were evaluated using the rat paw edema method and thermal stimulus technique, indicating lower ulcerogenic activity and higher ALD50 values compared to other derivatives (Alam et al., 2010).

  • Antimicrobial Activity : Novel derivatives of thiazolo[3,2-a]pyrimidine exhibited remarkable antimicrobial properties. These compounds were more effective than reference drugs against certain strains of bacteria and fungi, showcasing their potential as novel antimicrobial agents (Kolisnyk et al., 2015).

Chemical Synthesis and Characterization

  • Novel Synthetic Pathways : Research has focused on developing new synthetic routes for thiazolo[3,2-a]pyrimidine derivatives. These studies have elucidated methods for cyclizing specific precursors to yield compounds with potential pharmacological activities, highlighting the versatility of this chemical framework in drug design (Haiza et al., 2000).

  • Antitumor Properties : Derivatives of 3-phenylthiazolo[4,5-d]pyrimidin-2-thione were synthesized and characterized for their antitumor activities. Selected compounds demonstrated promising results in in vitro screenings against human tumor cell lines, indicating their potential as antitumor agents (Becan & Wagner, 2008).

  • Fluorescence Characteristics : The synthesis of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives revealed compounds with strong fluorescence intensity, suggesting applications in materials science for fluorescent markers or sensors (Ebrahimpour et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O2S/c14-9-5-7(1-2-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIHJVATAKXUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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